Desloratadine N-Carboxylic Acid Methyl Ester
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Overview
Description
Desloratadine N-Carboxylic Acid Methyl Ester is an impurity of Desloratadine . Desloratadine is a tricyclic H1 inverse agonist used to treat allergies . It is also known by the chemical name 4- (8-Chloro-5,6-dihydro-11H-benzo [5,6]cyclohepta [1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid methyl ester .
Molecular Structure Analysis
The molecular formula of Desloratadine N-Carboxylic Acid Methyl Ester is C21H21ClN2O2 . The molecular weight is 368.86 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Desloratadine and its derivatives have been synthesized through various chemical processes. For instance, the synthesis of methyl esters of N-methoxycarbonyl- and N-benzyloxycarbonylaziridine-2-carboxylic acid was achieved by reacting methyl 2-chloro-N-carbalkoxyglycinate with diazomethane (Bernstein & Ben-Ishai, 1977).
Characterization and Compatibility : The physico-chemical properties of Desloratadine have been characterized using various analytical techniques. Compatibility studies involving Desloratadine and pharmaceutical excipients have been conducted, revealing interactions with certain substances (Veronez et al., 2014).
Metabolic Processes and Enzyme Interaction
- Metabolism and Enzyme Inhibition : Desloratadine's metabolism involves the formation of 3-hydroxydesloratadine through sequential reactions involving N-glucuronidation, hydroxylation, and deconjugation. Desloratadine has been identified as a selective in vitro inhibitor of UGT2B10, a UDP-glucuronosyltransferase enzyme (Kazmi et al., 2015).
Pharmacologic Profile
- Pharmacologic Effects : Desloratadine exhibits specific pharmacologic properties, including potent and selective H1-receptor binding and anti-inflammatory activity. Its metabolic profile has been studied, showing effects on the release or generation of multiple inflammatory mediators (Henz, 2001).
Pharmaceutical Formulations
- Formulation Development : Research has been conducted on the formulation of Desloratadine tablets, focusing on aspects like floating properties, swelling index, and in vitro release. This includes a study on the preparation and evaluation of Desloratadine floating tablets (Master Pharma & Kamal, 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUGVYFFYZHSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desloratadine N-Carboxylic Acid Methyl Ester |
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